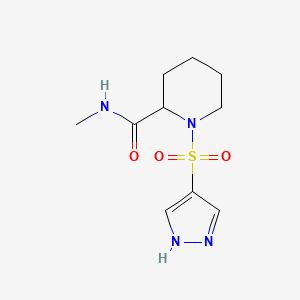
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system. TBOA has been widely studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid inhibits glutamate transporters by binding to the substrate binding site of the transporter. This leads to a decrease in the uptake of glutamate by the neurons and an increase in the extracellular concentration of glutamate. This can have both neuroprotective and neurotoxic effects depending on the concentration of glutamate and the duration of exposure.
Biochemical and Physiological Effects:
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can have a positive effect on mood and behavior. (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid has also been shown to decrease the expression of inflammatory cytokines and increase the expression of anti-inflammatory cytokines, which can have a positive effect on inflammation and immune function.
Advantages and Limitations for Lab Experiments
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid has several advantages for use in lab experiments. It is a potent inhibitor of glutamate transporters, which makes it a useful tool for studying the role of glutamate transporters in various neurological disorders. However, (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid has several limitations as well. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to use in animal studies. (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid is also highly toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid. One area of research is the development of more stable analogs of (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid that can be used in animal studies. Another area of research is the use of (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid in combination with other drugs to enhance its neuroprotective effects. Finally, (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid can be used to study the role of glutamate transporters in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid can be synthesized using a variety of methods. One commonly used method involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with N-tert-butoxycarbonyl-L-aspartic acid β-lactone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using trifluoroacetic acid (TFA) to obtain (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid.
Scientific Research Applications
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and traumatic brain injury. It has been shown to modulate glutamate uptake and release, which can have a neuroprotective effect. (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid has also been studied for its potential use as a research tool to study the role of glutamate transporters in various neurological disorders.
properties
IUPAC Name |
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-7(12(15)16)13-11(14)9-6-17-10-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,13,14)(H,15,16)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYJPVBXGLHATD-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CSC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=CSC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)
![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)

![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)